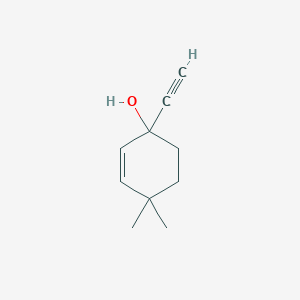
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is an organic compound characterized by a cyclohexene ring with a hydroxyl group, an ethynyl group, and two methyl groups attached. This compound is notable for its unique structure, which combines elements of both alkyne and alcohol functional groups, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Alkyne Addition: : One common method to synthesize 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL involves the addition of an ethynyl group to a cyclohexene derivative. This can be achieved through a reaction between 4,4-dimethyl-2-cyclohexen-1-one and an ethynyl Grignard reagent under controlled conditions.
-
Hydroxylation: : Another approach involves the hydroxylation of 4,4-dimethyl-1-ethynyl-2-cyclohexene. This can be done using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of ethynyl groups to cyclohexene derivatives. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL can undergo oxidation reactions. For instance, using potassium permanganate (KMnO4) or chromium trioxide (CrO3), the hydroxyl group can be oxidized to a ketone, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-one.
-
Reduction: : The compound can also be reduced. Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the ethynyl group to an ethyl group, yielding 4,4-dimethyl-2-cyclohexen-1-ol.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products
Oxidation: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-one
Reduction: 4,4-Dimethyl-2-cyclohexen-1-ol
Substitution: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-chloride
Applications De Recherche Scientifique
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes, providing insights into enzyme specificity and mechanism.
-
Medicine: : Research into its derivatives may lead to the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL exerts its effects depends on the specific reaction or application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ethynyl group can undergo addition reactions. The molecular targets and pathways involved vary widely, from enzyme active sites in biological systems to catalytic surfaces in industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-ol: Lacks the ethynyl group, making it less reactive in certain types of addition reactions.
4,4-Dimethyl-1-ethynylcyclohexane: Lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.
4,4-Dimethyl-1-ethynyl-2-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity patterns.
Uniqueness
1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is unique due to the combination of its functional groups. The presence of both an ethynyl group and a hydroxyl group on a cyclohexene ring allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
110366-21-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
Clé InChI |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
SMILES canonique |
CC1(CCC(C=C1)(C#C)O)C |
Synonymes |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















